N-{1-[(1-benzylpiperidin-4-yl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide , belongs to the class of N-benzylpiperidines . It features a piperidine ring conjugated to a benzyl group through one nitrogen atom. The molecular formula is C₁₆H₂₄N₂OS .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps
Formation of the Piperidine Ring: Start with a benzylamine derivative (e.g., benzylpiperidine) and react it with an appropriate ketone (e.g., 4-methylcyclohexanone) to form the piperidine ring.
Thiolation: Introduce the thiol group (methylsulfanyl) by reacting the piperidine intermediate with a thiolating agent (e.g., thionyl chloride).
Amide Formation: Finally, amidate the thiolated compound with butanoic acid to obtain the desired product.
Industrial Production:: While specific industrial methods may vary, the synthesis typically involves optimizing reaction conditions, scalability, and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiol group can undergo oxidation to form a disulfide bond.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted under appropriate conditions.
Thionyl Chloride: For thiolation.
Hydrogenation Catalysts: For reduction.
Acid Chlorides: For amide formation.
Major Products:: The major product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely interacts with molecular targets, affecting specific pathways. Detailed mechanisms would require further research.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of the benzylpiperidine scaffold with the thiol group.
Properties
Molecular Formula |
C25H39N3O2S |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[1-[(1-benzylpiperidin-4-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H39N3O2S/c1-19-8-10-21(11-9-19)24(29)27-23(14-17-31-2)25(30)26-22-12-15-28(16-13-22)18-20-6-4-3-5-7-20/h3-7,19,21-23H,8-18H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
PHCNLNDAHMZJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CCSC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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